Cas no 53-70-3 (Dibenza,hanthracene)

Dibenza,hanthracene Chemical and Physical Properties
Names and Identifiers
-
- 1,2:5,6-Dibenzanthracene
- Dibenz[a,h]anthracene
- Dibenzo(a,h)anthracene D14 solution
- 1,2:5,6-Dibenzanthracene Solution
- DIBENZ(A,H)ANTHRACENE
- Dibenzanthracene
- Dibenzo[a,h]anthracene
- Dibenzo[a,h]anthracene solution
- naphtho[1,2-b]phenanthrene
- 1,2,5,6-Dibenzanthracene
- Dibenzo(a,h)anthracene D14
- Naphtho[1',2':2,3]phenanthrene
- Naphtho[1,2:2,3]Phenanthrene
- 1,2:5,6-Dibenzanthracen
- 1,2:5,6-Dibenzoanthracene
- DBA
- NSC 22433
- benzo[k]tetraphene
- Dibenzo(a,h)anthracene
- Dibenz(a,h)antracene
- 1,2:5,6-Benzanthracene
- DB(a,h)A
- RCRA waste number U063
- 1,2:5,6-Dibenz(a)anthracene
- 1,2,5,6-Dba
- 1,2,5,6-Dibenzanthraceen
- Dibenz[a,]nthracene
- 1,2,5,6-Dibenzanthraceen [Dutch]
- RCRA waste no. U063
- T30
- Dibenza,hanthracene
-
- MDL: MFCD00003708
- Inchi: 1S/C22H14/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-14H
- InChI Key: LHRCREOYAASXPZ-UHFFFAOYSA-N
- SMILES: C12C([H])=C3C([H])=C([H])C4=C([H])C([H])=C([H])C([H])=C4C3=C([H])C=1C([H])=C([H])C1=C([H])C([H])=C([H])C([H])=C21
Computed Properties
- Exact Mass: 278.11000
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: From acetic acid, flake and leaf crystals are obtained, and the crystals are monoclinic or orthogonal. Sublimation.
- Density: 1.282 g/cm3
- Melting Point: 262-265 °C (lit.)
- Boiling Point: 524 °C(lit.)
- Flash Point: -18 °C
- Refractive Index: 1.8120 (estimate)
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 6.29940
- Merck: 3007
- Solubility: Soluble in petroleum ether, acetone, acetic acid, benzene, toluene, xylene and oil, slightly soluble in ethanol and ether, insoluble in water.
Dibenza,hanthracene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H350,H410
- Warning Statement: P201,P273,P308+P313,P501
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 45-50/53
- Safety Instruction: S53; S45; S60; S61
- RTECS:HN2625000
-
Hazardous Material Identification:
- Packing Group:III
- Risk Phrases:R45; R50/53; R67; R65; R38; R11
- Safety Term:6.1(b)
- Packing Group:III
- Hazard Level:6.1(b)
- HazardClass:6.1(b)
- Storage Condition:room temp
- PackingGroup:III
Dibenza,hanthracene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Dibenza,hanthracene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 48574 |
Dibenza,hanthracene |
53-70-3 | analytical standard | 100MG |
¥2893.06 | 2022-02-22 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022608-100mg |
Dibenza,hanthracene |
53-70-3 | 100ng/μl | 100mg |
¥1079 | 2022-09-30 | |
TRC | D417010-100mg |
Dibenz[a,h]anthracene |
53-70-3 | 100mg |
$ 238.00 | 2023-09-07 | ||
TRC | D417010-1g |
Dibenz[a,h]anthracene |
53-70-3 | 1g |
$ 368.00 | 2023-09-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0145-100MG |
Dibenz[a,h]anthracene |
53-70-3 | >98.0%(GC) | 100mg |
¥1990.00 | 2023-06-14 | |
BAI LING WEI Technology Co., Ltd. | TS2260203.22-200-T-1ea |
Dibenza,hanthracene |
53-70-3 | 1 mL x 200 μg/mL in toluene | 1ea |
¥1234 | 2023-11-24 | |
Aaron | AR003E0Q-250mg |
Benzo[k]tetraphene |
53-70-3 | 98% | 250mg |
$119.00 | 2025-01-22 | |
BAI LING WEI Technology Co., Ltd. | J29H-135S-D-40X-1ml |
Dibenza,hanthracene |
53-70-3 | 2.0 mg/mL in Dichloromethane | 1ml |
¥488 | 2023-11-24 | |
A2B Chem LLC | AB57038-100mg |
Benzo[k]tetraphene |
53-70-3 | >98.0%(GC) | 100mg |
$51.00 | 2024-04-19 | |
BAI LING WEI Technology Co., Ltd. | A01454507-250mg |
Dibenza,hanthracene |
53-70-3 | 98% | 250mg |
¥1002 | 2023-11-24 |
Dibenza,hanthracene Related Literature
-
Helmut I. Padilla-Chavarría,Teobaldo R. C. Guizado,Andre S. Pimentel Phys. Chem. Chem. Phys. 2015 17 20912
-
A. D. McIntosh,C. F. Moffat,G. Packer,L. Webster J. Environ. Monit. 2004 6 209
-
Grace Park,Pamela Brunswick,Honoria Kwok,Maxine Haberl,Jeffrey Yan,Ceara MacInnis,Marcus Kim,Caren Helbing,Graham van Aggelen,Dayue Shang Anal. Methods 2018 10 5559
-
4. Disappearance kinetics of 56 toxic semi-volatile organic compounds under common storage conditionsOchan Otim,Jesus Rocha Environ. Sci.: Processes Impacts 2020 22 833
-
Ahmed Comas,Anthony Santana,Andres D. Campiglia Anal. Methods 2023 15 1959
Additional information on Dibenza,hanthracene
Recent Advances in the Study of 53-70-3 and Dibenza,hanthracene in Chemical Biomedicine
The chemical compound with CAS number 53-70-3, commonly referred to as Dibenza,hanthracene, has garnered significant attention in recent biomedical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings related to this compound, focusing on its molecular interactions, pharmacological effects, and emerging applications in drug development.
Recent studies have highlighted the role of Dibenza,hanthracene in modulating key biological pathways, particularly those involved in inflammation and oxidative stress. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 53-70-3 exhibit potent anti-inflammatory activity by inhibiting the NF-κB pathway, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In the realm of oncology, researchers have explored the anticancer properties of Dibenza,hanthracene. A groundbreaking study in Cancer Research revealed that this compound induces apoptosis in certain cancer cell lines through the activation of caspase-dependent pathways. Furthermore, its ability to selectively target cancer cells while sparing healthy tissues makes it a promising candidate for targeted cancer therapies.
From a chemical synthesis perspective, advances have been made in optimizing the production of 53-70-3 derivatives. A recent publication in Organic Letters detailed a novel catalytic method for the efficient synthesis of Dibenza,hanthracene analogs with improved yield and purity. This development is particularly significant for scaling up production for preclinical and clinical studies.
Pharmacokinetic studies have also progressed, with researchers investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of Dibenza,hanthracene derivatives. A 2024 study in Drug Metabolism and Disposition reported favorable bioavailability and tissue distribution patterns for several analogs, addressing previous challenges related to drug delivery.
Looking forward, the research community anticipates several key developments involving 53-70-3. Current clinical trials are evaluating its safety and efficacy in various therapeutic areas, while computational modeling approaches are being employed to design more potent and selective derivatives. The integration of Dibenza,hanthracene into combination therapies and drug delivery systems represents another promising avenue for future research.
In conclusion, the growing body of research on 53-70-3 and Dibenza,hanthracene underscores its potential as a versatile scaffold in medicinal chemistry. While challenges remain in optimizing its pharmacological properties and clinical translation, the compound continues to offer exciting possibilities for addressing unmet medical needs across multiple therapeutic areas.

